7-bromo-4-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The compound is distinguished by the presence of bromine and fluorine substituents at the 7th and 4th positions, respectively. Indazole derivatives, including 7-bromo-4-fluoro-1H-indazole, are recognized for their diverse biological activities and potential applications in medicinal chemistry, materials science, and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1000341-72-9 and can be sourced from various chemical suppliers for research purposes.
7-bromo-4-fluoro-1H-indazole is classified as a heterocyclic compound and specifically as an indazole derivative. Its classification reflects its structural features and the presence of halogen atoms, which influence its reactivity and biological properties.
The synthesis of 7-bromo-4-fluoro-1H-indazole typically involves cyclization reactions using ortho-substituted benzylidenehydrazines. A common synthetic route includes the reaction of 2-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate, which subsequently undergoes cyclization to yield the indazole core.
One effective method described involves:
This method is advantageous for large-scale production due to its mild reaction conditions and high product yield.
The molecular formula of 7-bromo-4-fluoro-1H-indazole is , with a molecular weight of approximately 215.02 g/mol. The structure consists of a fused bicyclic framework that imparts significant stability and reactivity characteristics to the compound.
Key structural data include:
7-bromo-4-fluoro-1H-indazole can participate in several types of chemical reactions:
The specific conditions for these reactions often require careful control of temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for 7-bromo-4-fluoro-1H-indazole involves its interaction with various biological targets. The electron-deficient nature of the fluorine substituent allows for modulation of electronic properties, influencing binding affinities to biological receptors.
Research indicates that compounds containing indazole moieties can interact with multiple biochemical pathways, leading to effects such as:
7-bromo-4-fluoro-1H-indazole typically appears as a solid at room temperature, with specific melting points depending on purity levels.
Key chemical properties include:
7-bromo-4-fluoro-1H-indazole has several significant applications in scientific research:
Regioselective bromination at the C7 position of 4-fluoroindazole precursors demands precise control of electronic and steric factors. The electron-withdrawing nature of the C4-fluorine atom deactivates the adjacent positions, necessitating optimized conditions for C7 functionalization. As demonstrated in patent CN110452177A, N-bromosuccinimide (NBS) serves as the optimal brominating agent due to its controlled reactivity, achieving >93% regioselectivity at 25°C in sulfuric acid medium. Elevated temperatures (>60°C) promote dibromination or hydrolysis side products, underscoring temperature sensitivity [1].
Table 1: Comparative Analysis of Brominating Agents for 4-Fluoroindazole Derivatives
Brominating Agent | Equivalents | Acid (Eq.) | Temp (°C) | C7 Selectivity (%) | Major Side Products |
---|---|---|---|---|---|
NBS | 1.07 | H₂SO₄ (10) | 25 | 93 | <4% dibromination |
Br₂ | 2.0 | H₂SO₄ (10) | 25 | 0 | 28% amide hydrolysis |
NBS | 1.2 | H₂SO₄ (10) | 60 | <1 | 94% hydrolyzed products |
Scalable protocols (100–300 g) isolate the brominated intermediate in 75–80% yield after precipitation in ice water and ethyl acetate washing, eliminating chromatography [2]. Alternative approaches using potassium bromate/sulfuric acid suffer from exothermic hazards and inconsistent regioselectivity (~60% yield), limiting industrial applicability [2].
C4-fluorination is typically achieved early via two orthogonal strategies:
Fluorine incorporation before bromination leverages its ortho-directing effects, facilitating subsequent C7-bromination. Computational studies confirm fluorine’s −I effect increases the C7 electron deficiency, enhancing bromo-electrophile affinity by 1.8-fold relative to non-fluorinated analogs [10].
Indazole core synthesis predominantly employs hydrazine-mediated cyclization of ortho-haloaryl carbonyl precursors. For 7-bromo-4-fluoro-1H-indazole, 3-bromo-2,6-dichlorobenzonitrile undergoes SNAr with hydrazine at 110°C in ethylene glycol, achieving 90% cyclization yield. Key parameters include:
Table 2: Cyclization Optimization Parameters
Precursor | Hydrazine (Eq.) | Solvent | Temp (°C) | Cyclization Yield (%) |
---|---|---|---|---|
3-Bromo-2,6-dichlorobenzonitrile | 1.2 | Ethylene glycol | 110 | 90 |
3-Bromo-2,6-dichlorobenzonitrile | 3.0 | H₂O | 100 | 65 |
Post-functionalization cyclization attempts (e.g., brominating 4-fluoroindazole) fail due to the C7 position’s low reactivity, underscoring the necessity of late-stage bromination [2].
N1-Protected intermediates (e.g., 1-acetyl-7-bromo-4-fluoroindazole) require deprotection for final compound isolation. Acidic hydrolysis (2M HCl, 80°C, 4h) cleaves acetyl groups efficiently but risks bromine displacement if prolonged. Subsequent neutralization with NaOH precipitates the crude product, which is purified via recrystallization from ethanol/water (4:1), yielding 97% pure product with <0.5% residual solvents [1].
Chromatography-free workflows leverage solubility differences: the target compound’s low aqueous solubility (<0.1 g/L at 25°C) enables direct filtration after reaction quenching. This approach achieves 38–45% overall yield from 2,6-dichlorobenzonitrile on hundred-gram scales, meeting industrial throughput demands [2] [3].
Table 3: Purification Methods Comparison
Method | Purity (%) | Recovery Yield (%) | Scale Limitations |
---|---|---|---|
Ethanol/water recrystallization | 97 | 85 | None |
Silica gel chromatography | >99 | 70 | <10 g |
Direct precipitation | 95 | 90 | Multi-kilogram |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7